3-(biphenyl-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(biphenyl-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a biphenyl group, and a hydrazide moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(biphenyl-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(biphenyl-4-yl)-1H-pyrazole-5-carbohydrazide with 4-methylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(biphenyl-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-(biphenyl-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(biphenyl-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(biphenyl-4-yl)-1H-pyrazole-5-carbohydrazide
- N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(biphenyl-4-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H22N4O |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-3-(4-phenylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H22N4O/c1-17-8-10-19(11-9-17)18(2)26-29-25(30)24-16-23(27-28-24)22-14-12-21(13-15-22)20-6-4-3-5-7-20/h3-16H,1-2H3,(H,27,28)(H,29,30)/b26-18+ |
InChI Key |
YQNOUPWJVOGAEC-NLRVBDNBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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